N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC5052512
Molecular Formula: C20H22N2O5S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide -](/images/structure/VC5052512.png)
Specification
Molecular Formula | C20H22N2O5S |
---|---|
Molecular Weight | 402.5 g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Standard InChI | InChI=1S/C20H22N2O5S/c1-14-2-5-17(6-3-14)28(24,25)22-10-8-15(9-11-22)20(23)21-16-4-7-18-19(12-16)27-13-26-18/h2-7,12,15H,8-11,13H2,1H3,(H,21,23) |
Standard InChI Key | BNTMVYHIVDPQDB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
A piperidine ring at position 4, functionalized with a carboxamide group.
-
A 1,3-benzodioxole moiety linked via the carboxamide nitrogen.
-
A 4-methylphenylsulfonyl group attached to the piperidine nitrogen.
This configuration confers unique electronic and steric properties, influencing solubility, receptor binding, and metabolic stability. The sulfonyl group enhances polarity, while the benzodioxole contributes to π-π stacking interactions in biological systems .
Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₂N₂O₅S |
Molecular Weight | 402.47 g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide |
logP | 1.8 (estimated) |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 95.2 Ų |
These values, extrapolated from analogs , suggest moderate lipophilicity and adequate membrane permeability, aligning with bioactivity trends observed in sulfonamide derivatives .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves a multi-step sequence:
-
Piperidine Carboxamide Formation: 4-Piperidinecarboxylic acid is reacted with benzodioxol-5-amine using coupling agents like EDCI/HOBt to yield N-(1,3-benzodioxol-5-yl)piperidine-4-carboxamide.
-
Sulfonylation: The piperidine nitrogen is sulfonylated with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group.
Critical reaction parameters include:
-
Temperature: 0–25°C during sulfonylation to minimize side reactions.
-
Solvents: Dichloromethane or THF for optimal reagent solubility.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Scalability Challenges
Industrial production faces hurdles in:
-
Cost-Efficiency: High reagent costs for sulfonylation steps.
-
Byproduct Management: Sulfonic acid derivatives require rigorous removal.
-
Crystallization: Poor crystalline nature complicates large-scale isolation.
Continuous flow reactors and catalytic sulfonylation methods are under investigation to address these issues .
Pharmacological Profile
Mechanism of Action
While direct studies are sparse, structural analogs inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism . The sulfonyl group likely interacts with the enzyme’s NADP-binding domain, while the benzodioxole moiety stabilizes hydrophobic interactions.
In Vitro Activity
Assay | Result (Analog Data) |
---|---|
11β-HSD1 Inhibition (IC₅₀) | 12 nM (similar scaffold) |
Cytotoxicity (HEK293) | >100 μM (no toxicity) |
Metabolic Stability (t₁/₂) | 45 min (human microsomes) |
These data suggest potent enzymatic inhibition with favorable preliminary safety .
Therapeutic Applications
Metabolic Disorders
11β-HSD1 inhibitors are pursued for type 2 diabetes and obesity due to their role in reducing hepatic glucose output and adipogenesis . The compound’s high enzyme affinity positions it as a candidate for preclinical development.
Neuroinflammation
Benzodioxole derivatives exhibit kynurenine 3-hydroxylase inhibition, modulating neurotoxic metabolite levels in Alzheimer’s and Parkinson’s diseases . Further studies are needed to validate this activity.
Parameter | Value (Analog Data) |
---|---|
Bioavailability (oral) | 34% |
Protein Binding | 89% |
Clearance | 15 mL/min/kg |
Hepatic metabolism via CYP3A4 is anticipated, necessitating drug-drug interaction studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume